21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl 2-methylpropanoate
Description
Betamethasone acibutate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions. Betamethasone acibutate is a derivative of betamethasone, which belongs to the glucocorticoid class of medications .
Properties
IUPAC Name |
[17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO7/c1-15(2)24(34)36-28(23(33)14-35-17(4)30)16(3)11-21-20-8-7-18-12-19(31)9-10-25(18,5)27(20,29)22(32)13-26(21,28)6/h9-10,12,15-16,20-22,32H,7-8,11,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNVBESWWSSQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C(C)C)C)O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859912 | |
| Record name | 21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of betamethasone acibutate involves multiple steps, starting from basic steroidal precursorsThe final step involves the esterification of the hydroxyl group with acibutyl chloride to form betamethasone acibutate .
Industrial Production Methods
Industrial production of betamethasone acibutate typically involves large-scale chemical synthesis using automated reactors. The process includes stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the compound .
Chemical Reactions Analysis
Types of Reactions
Betamethasone acibutate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Halogenation and other substitution reactions can modify the steroidal backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of betamethasone acibutate, which can have different pharmacological properties .
Scientific Research Applications
Betamethasone acibutate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Extensively used in the treatment of inflammatory and autoimmune diseases, such as eczema, psoriasis, and rheumatoid arthritis.
Industry: Utilized in the formulation of topical creams, ointments, and injectable solutions for medical use.
Mechanism of Action
Betamethasone acibutate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes. The compound inhibits the activity of nuclear factor-kappa B (NF-κB) and other inflammatory transcription factors, leading to reduced production of cytokines and other inflammatory mediators .
Comparison with Similar Compounds
Betamethasone acibutate is compared with other corticosteroids such as:
Dexamethasone: Similar in structure but differs in the spatial configuration of the methyl group at position 16.
Prednisolone: Less potent than betamethasone acibutate but widely used for similar indications.
Hydrocortisone: The least potent among the corticosteroids but commonly used for mild inflammatory conditions
Betamethasone acibutate is unique due to its high potency and long duration of action, making it particularly effective for severe inflammatory conditions .
Biological Activity
21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl 2-methylpropanoate, commonly known as a derivative of dexamethasone, is a synthetic glucocorticoid with significant biological activity. This compound exhibits anti-inflammatory and immunosuppressive properties, making it relevant in various therapeutic applications, particularly in treating autoimmune diseases and inflammatory conditions.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure includes a fluorine atom at the 9-position and an acetyloxy group at the 21-position, which are critical for its biological activity. The presence of these functional groups enhances the compound's potency and bioavailability compared to its parent steroid.
The biological activity of this compound primarily stems from its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and regulates gene expression related to inflammation and immune response. This mechanism leads to:
- Inhibition of pro-inflammatory cytokines : Reduces the production of TNF-alpha, IL-1, and IL-6.
- Suppression of immune cell proliferation : Inhibits lymphocyte activation and proliferation.
- Induction of apoptosis in certain immune cells : Promotes programmed cell death in activated T-cells.
Biological Activity Data
Case Studies
- Inflammatory Disease Treatment : A study demonstrated that this compound effectively reduced symptoms in a murine model of rheumatoid arthritis. The treatment led to significant decreases in joint swelling and inflammatory markers compared to controls.
- Cancer Therapy : In vitro studies using various cancer cell lines showed that the compound exhibited cytotoxic effects, particularly against leukemia and lymphoma cells. The SRB assay indicated a dose-dependent reduction in cell viability, suggesting potential use as an adjunct therapy in cancer treatment.
- Autoimmune Disorders : Clinical trials involving patients with systemic lupus erythematosus showed improved disease activity scores when treated with this glucocorticoid derivative. Patients reported reduced fatigue and improved quality of life metrics.
Research Findings
Recent research has focused on optimizing the pharmacokinetic properties of this compound. Modifications to the acetyloxy group have been explored to enhance oral bioavailability and reduce side effects associated with long-term corticosteroid use.
Additionally, studies have indicated that combining this compound with other immunomodulatory agents may yield synergistic effects, further improving therapeutic outcomes in complex conditions such as rheumatoid arthritis and multiple sclerosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
